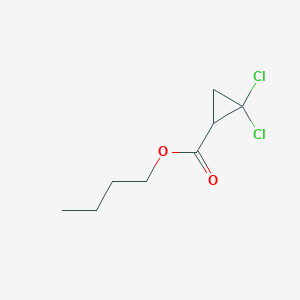
Butyl 2,2-dichlorocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.
Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2,2-dichlorocyclopropane-1-carboxylate
- Butyl 2,2-dichlorocyclopropane-2-carboxylate
- Butyl 2,2-dichlorocyclopropane-3-carboxylate
Uniqueness
Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5398-73-2 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
butyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VYRWTRCVUHZCOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CC1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



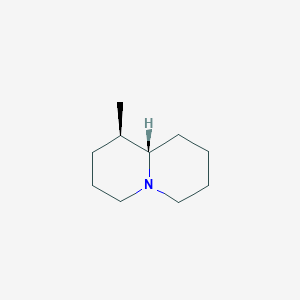
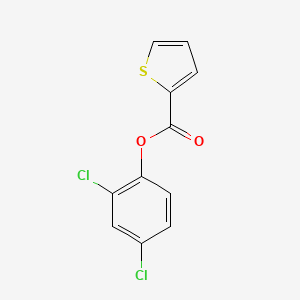
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
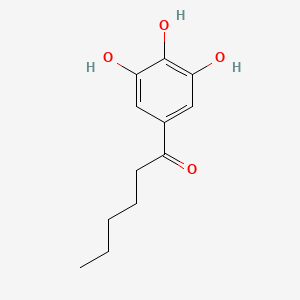
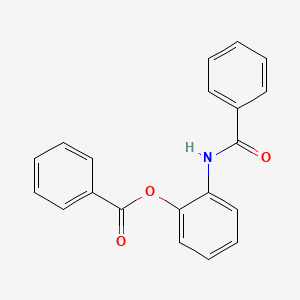
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)


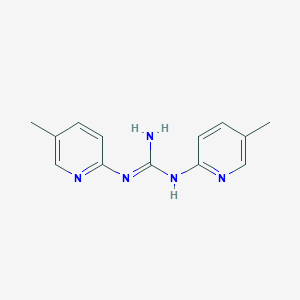
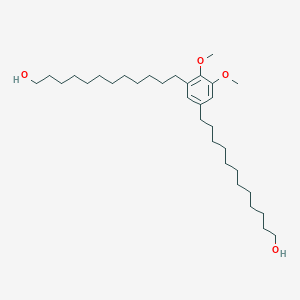
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
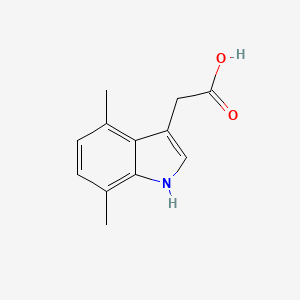
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
